2-Ethyl-1-benzofuran-3-carbaldehyde oxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

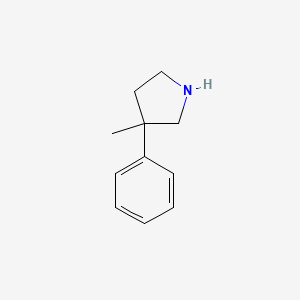

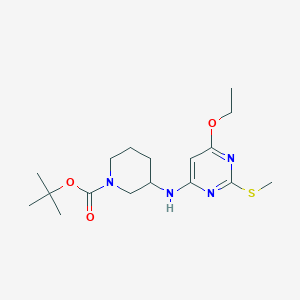

“2-Ethyl-1-benzofuran-3-carbaldehyde oxime” is a chemical compound with the molecular formula C11H11NO2 . It is a derivative of 2-Ethyl-1-benzofuran-3-carbaldehyde, which is a heterocyclic compound .

Molecular Structure Analysis

The molecular structure of “2-Ethyl-1-benzofuran-3-carbaldehyde oxime” can be represented by the SMILES stringCCc1oc2ccccc2c1C=O . This indicates that the compound contains an ethyl group (CC), a benzofuran ring (c1oc2ccccc2c1), and a carbonyl group (C=O). Physical And Chemical Properties Analysis

The physical form of “2-Ethyl-1-benzofuran-3-carbaldehyde oxime” is not specified, but its parent compound, 2-Ethyl-1-benzofuran-3-carbaldehyde, is a solid . The molecular weight of “2-Ethyl-1-benzofuran-3-carbaldehyde oxime” is 189.211 .Applications De Recherche Scientifique

Novel Heterocycles Synthesis

Researchers have developed methods for synthesizing novel heterocycles using related compounds as precursors. For example, a study describes the synthesis of novel 3-(benzofur-2-yl)pyrazole-based heterocycles through facile reactions, demonstrating the versatility of benzofuran derivatives in creating complex chemical structures with potential for varied applications (Baashen, Abdel-Wahab, & El‐Hiti, 2017).

Condensation Reactions

Another significant application involves condensation reactions, where related compounds participate in forming new chemical entities. A notable example is the employment of 4-oxo-(4H)-1-benzopyran-3-carbaldehydes in Knoevenagel condensation reactions, performed in an ionic liquid to achieve higher yields and shorter reaction times, showcasing the compound's reactivity and utility in organic synthesis (Hangarge, Jarikote, & Shingare, 2002).

Analytical Method Development

Research also extends to analytical chemistry, where methods for determining related compounds and their by-products during synthesis have been proposed. This includes the use of HPLC for the determination of(E)-3-ethyl-(2,3-dihydro-l-benzofuran-5-yl)-2-propenoate and its by-products, highlighting the importance of analytical techniques in quality control and synthesis optimization (Fen, 2010).

Supramolecular Chemistry

In supramolecular chemistry, related compounds have been used as ligands for the coordination of paramagnetic transition metal ions, leading to the creation of complex structures with single-molecule magnetic behavior. This demonstrates the potential of such compounds in the development of molecular magnets and materials science applications (Giannopoulos et al., 2014).

Functionalized Benzofurans Synthesis

Additionally, research has focused on the synthesis of highly functionalized benzofurans, showcasing the utility of related compounds in creating molecules with potential for various chemical and biological applications. This includes the development of efficient methods for assembling benzofurans using o-hydroxyphenones and dichloroethylene, highlighting the compound's role in facilitating complex chemical transformations (Schevenels & Markó, 2012).

Propriétés

IUPAC Name |

(NE)-N-[(2-ethyl-1-benzofuran-3-yl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-2-10-9(7-12-13)8-5-3-4-6-11(8)14-10/h3-7,13H,2H2,1H3/b12-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUKQODPEAREPPX-KPKJPENVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC=CC=C2O1)C=NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(C2=CC=CC=C2O1)/C=N/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-1-benzofuran-3-carbaldehyde oxime | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2819858.png)

![(E)-ethyl 5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2819871.png)

![1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(benzo[d]thiazol-2-ylthio)ethanone](/img/structure/B2819872.png)

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2819874.png)

![7-Chloro-5-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2819875.png)

![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methylpiperazine](/img/structure/B2819876.png)

![2-[[1,3-dimethyl-7-(4-methylphenyl)-2,4-dioxo-5-pyrimido[4,5-d]pyrimidinyl]thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B2819880.png)